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molecular formula C12H12N4O2 B8582131 N-Methyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea CAS No. 89541-71-9

N-Methyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea

Cat. No. B8582131
M. Wt: 244.25 g/mol
InChI Key: BFCCETQMEXOHOL-UHFFFAOYSA-N
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Patent
US04657906

Procedure details

5-(4-Aminophenyl)-2(1H)-pyrazinone hydrochloride (1.0 g) was suspended in dimethylformamide (30 ml) and triethylamine (1.2 ml) was added. The dark solution was filtered. Methyl isocyanate (0.53 ml) was added and the mixture was stirred for 17 hours at room temperature. The mixture was evaporated to dryness and the black residue washed with water; the insoluble material was collected by filtration and then reprecipitated from dimethylformamide solution with water. The precipitate was filtered off and the filtrate evaporated to dryness. The cream-coloured residue was collected to afford the title compound, m.p. >300° C.; C12H12N4O2Calculated: C 59.01; H 4.95; N 22.94: Found: C 59.09; H 4.94; N 22.90: νmax (liquid paraffin) 1675, 1642 cm-1 ; N.m.r. δ(DMSO-d6) 2.76 (d, 3H, CH3), 5.98 (q 1H, --NHCH3), 7.91, 8.08 (2d, 2H, pyridine H's).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:5][CH:4]=1.C(N(CC)CC)C.[CH3:23][N:24](C)[CH:25]=[O:26]>>[CH3:23][NH:24][C:25](=[O:26])[NH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[N:10]=[CH:11][C:12](=[O:15])[NH:13][CH:14]=2)=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NC1=CC=C(C=C1)C=1N=CC(NC1)=O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 17 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The dark solution was filtered
ADDITION
Type
ADDITION
Details
Methyl isocyanate (0.53 ml) was added
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
WASH
Type
WASH
Details
the black residue washed with water
FILTRATION
Type
FILTRATION
Details
the insoluble material was collected by filtration
CUSTOM
Type
CUSTOM
Details
reprecipitated from dimethylformamide solution with water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The cream-coloured residue was collected

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CNC(NC1=CC=C(C=C1)C=1N=CC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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